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Abstract

AAT-008 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype
4 (EP4). Emerging preclinical evidence highlights its potential as a novel immunomodulatory
agent in oncology. By targeting the immunosuppressive PGE2-EP4 signaling axis within the
tumor microenvironment, AAT-008 has demonstrated the capacity to enhance anti-tumor
immune responses, particularly in combination with radiotherapy. This technical guide provides
a comprehensive overview of the core data and methodologies related to AAT-008's role in
cancer immunology, intended to inform further research and development in this promising
area.

Introduction: The PGE2-EP4 Axis in Cancer
Progression

Prostaglandin E2 (PGEZ2) is a key inflammatory mediator that plays a significant role in
promoting tumor growth and metastasis.[1][2] Its effects are mediated through four G-protein
coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been
implicated in creating an immunosuppressive tumor microenvironment. Activation of EP4
signaling can lead to:

e Inhibition of dendritic cell (DC) recruitment and maturation.
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e Promotion of regulatory T cell (Treg) activity.
e Suppression of effector CD8+ T cell (Teff) function and infiltration into tumors.[1][2][3][4]

By blocking the interaction of PGE2 with the EP4 receptor, AAT-008 aims to reverse these
iImmunosuppressive effects and restore anti-tumor immunity.

Mechanism of Action of AAT-008

AAT-008 is an orally bioavailable small molecule that acts as a selective antagonist of the EP4
receptor.[5][6] This selectivity is crucial, as it avoids the potential side effects associated with
non-selective COX-2 inhibitors that block all prostaglandin synthesis. The primary mechanism
of action of AAT-008 in the context of cancer immunology is the disruption of the PGE2-EP4
signaling pathway, which is hypothesized to enhance the cancer-immunity cycle.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of AAT-008 in modulating
the tumor immune microenvironment.
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Caption: Proposed mechanism of AAT-008 in the tumor microenvironment.

Preclinical Data

The primary preclinical evidence for AAT-008's efficacy in cancer immunology comes from in

vivo studies in a murine colon cancer model.

Binding Affinity and Selectivity

AAT-008 has demonstrated high potency and selectivity for the EP4 receptor across different

species.
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Parameter Species Value Reference
Ki Human 0.97 nM [5]

Rat 6.1 nM [5]

Dog 38 nM [6]

IC50 (Binding) Human EP4 2.4nM [6]

Human EP1 >20,000 nM [6]

Human EP2 1,890 nM [6]

Human EP3 >20,000 nM [6]

IC50 (Functional) Human EP4 16.3 nM [6]

In Vivo Efficacy in a Murine Colon Cancer Model

Studies utilizing CT26WT colon cancer cells in Balb/c mice have shown that AAT-008,

particularly in combination with radiotherapy (RT), can delay tumor growth and modulate the

tumor immune microenvironment.

Treatment Group Dosing Schedule

Outcome

Reference

AAT-008 (3-30 ] Minimal effect on
Once Daily [11[2]
mg/kg/day) tumor growth
AAT-008 (30 N
_ Additive effect on
mg/kg/day) + RT (9 Once Dalily [1112]
tumor growth delay
Gy)
AAT-008 (3 & 10 N
] ] Additive effect on
mg/kg/day) + RT (9 Twice Daily [1][2]
tumor growth delay
Gy)
AAT-008 (30 N
] ] Supra-additive effect
mg/kg/day) + RT (9 Twice Daily [1][2]
Gy) on tumor growth delay
Yy
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Flow cytometry analysis of the tumor microenvironment revealed changes in the composition of

immune cells following treatment with AAT-008 and radiotherapy.

Treatment .
Metric Value P-value Reference
Group
10 mg/kg AAT- Mean Teff
. 43% - [1][2]
008 + RT Proportion
0 mg/kg AAT-008  Mean Teff
: 31% - [11[2]
+RT Proportion
Responsive Mice
(10 mg/kg AAT- Teff Proportion 67% - [1][2]
008 + RT)
30 mg/kg AAT- Mean Treg
] 1.5% 0.04 [1]
008 + RT Proportion
0 mg/kg AAT-008  Mean Treg
) 4.0% 0.04 [1]
+ RT Proportion
30 mg/kg AAT- )
Teff/Treg Ratio 22 0.04 [1]
008 + RT
0 mg/kg AAT-008 )
Teff/Treg Ratio 10 0.04 [1]

+ RT

Experimental Protocols
In Vivo Murine Colon Cancer Model

Cell Line: CT26WT mouse colon cancer cells.

Animal Model: Balb/c mice.

Tumor Implantation: CT26WT cells are grown in the hind legs of the mice.

Treatment Initiation: Treatment begins when the mean tumor diameter reaches
approximately 10 mm for tumor growth delay assays and 5 mm for flow cytometry.
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AAT-008 Administration: AAT-008 is administered orally at doses of 3, 10, or 30 mg/kg/day,
either once or twice daily. The vehicle control used is methyl cellulose.[1]

Radiotherapy: Tumors are locally irradiated with a single 9 Gy dose on day 3 of the
experiment using an X-ray machine.

Tumor Measurement: Tumor dimensions are measured every other day with a caliper, and
tumor volume is calculated.

Endpoint: Tumor doubling time is calculated from the tumor volume measurements.[1]

Flow Cytometry Analysis of Tumor-Infiltrating
Lymphocytes

Sample Collection: Tumors are harvested at specified time points after treatment initiation
(e.g., day 13 or 19).

Cell Staining: The populations of effector T cells (Teff) and regulatory T cells (Treg) are
investigated.

o Teff Definition: CD45+CD8+CD69+[7]

o Treg Definition: Not explicitly defined in the provided abstracts, but typically
CD4+CD25+FoxP3+.

Analysis: The proportions of Teff and Treg cells within the tumor are quantified, and the
Teff/Treg ratio is calculated.

The following diagram outlines the experimental workflow for the in vivo studies.
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In Vivo Experimental Workflow
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Caption: Workflow for preclinical evaluation of AAT-008.
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Clinical Development and Future Directions

As of late 2025, there are no active clinical trials specifically investigating AAT-008 in cancer
immunology. A related EP4 antagonist, AAT-007 (grapiprant, also known as IK-007), was
evaluated in a Phase 1b clinical trial in combination with pembrolizumab for advanced
microsatellite stable colorectal cancer. However, the license agreement for the global
development of both AAT-007 and AAT-008 in immuno-oncology was terminated in March 2024
due to a change in the licensee's R&D strategy.

The preclinical data for AAT-008 remain compelling, suggesting that EP4 antagonism is a valid
therapeutic strategy to explore in immuno-oncology. Future research could focus on:

¢ Investigating AAT-008 in combination with other immunotherapies, such as immune
checkpoint inhibitors.

o Evaluating the efficacy of AAT-008 in other tumor types known to have a PGE2-driven
Immunosuppressive microenvironment.

« Identifying predictive biomarkers to select patients most likely to respond to EP4 antagonist
therapy.

Conclusion

AAT-008 is a potent and selective EP4 receptor antagonist with a clear mechanism of action for
reversing PGE2-mediated immunosuppression in the tumor microenvironment. Preclinical
studies have demonstrated its ability to enhance the efficacy of radiotherapy by modulating the
immune cell infiltrate within tumors. While the clinical development path for AAT-008 in
oncology is currently unclear, the robust preclinical rationale warrants further investigation of
this and other EP4 antagonists as promising new agents in the field of cancer immunology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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